N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide
Description
N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide is a thiazolotriazole derivative designed for antimicrobial and antitubercular applications. Its structure features a thiazolo[2,3-c][1,2,4]triazole core substituted with a p-tolyl group at position 5 and a phenethyl-propanamide moiety at position 3 via a thioether linkage. This scaffold is hypothesized to target bacterial enoyl-acyl carrier protein reductase (FabI), a critical enzyme in fatty acid biosynthesis .
Properties
IUPAC Name |
3-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c1-16-7-9-18(10-8-16)19-15-29-22-25-24-21(26(19)22)28-14-12-20(27)23-13-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOXKUNVRHPVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Construction of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Coupling Reactions: The thiazole and triazole rings are then coupled using appropriate linkers, such as alkyl halides, under nucleophilic substitution conditions.
Final Assembly: The phenethyl group is introduced through a nucleophilic substitution reaction, and the final amide bond is formed using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (C–S–C) bridge in the molecule is susceptible to nucleophilic substitution under specific conditions. For example:
-
Mechanism : The sulfur atom acts as a nucleophile, attacking electrophilic carbons in alkyl halides or strained lactones. This reactivity is consistent with thioether chemistry observed in triazole-thiol systems .
Oxidation Reactions
The thioether group can undergo oxidation to sulfoxides or sulfones:
| Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|
| H₂O₂ (30%) in acetic acid, 60°C | Sulfoxide derivative | High | |
| mCPBA (meta-chloroperbenzoic acid) | Sulfone derivative | Moderate |
-
Key Insight : Sulfoxidation occurs preferentially at the thioether bridge due to steric protection of the thiazole sulfur.
Hydrolysis of the Amide Bond
The propanamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Application : Hydrolysis is critical for prodrug activation or metabolite studies.
Heterocyclic Ring Modifications
The thiazolo[2,3-c] triazole core participates in electrophilic substitutions and ring-opening reactions:
-
Mechanistic Note : Bromination occurs preferentially at the electron-rich thiazole ring due to its aromatic stabilization.
Cross-Coupling Reactions
The p-tolyl group enables palladium-catalyzed coupling reactions:
| Catalyst System | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acid | Biaryl-functionalized derivative | 65% |
Thiol-Disulfide Exchange
The thioether can participate in redox-mediated disulfide bond formation:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Glutathione (GSH), pH 7.4 | 37°C, 24h | Mixed disulfide with GSH | Biologically relevant |
-
Biological Relevance : This reaction may contribute to the compound’s intracellular redox activity .
Photochemical Reactions
UV irradiation induces cleavage of the thioether bond:
| Wavelength (nm) | Solvent | Products | Quantum Yield | Source |
|---|---|---|---|---|
| 254 | Methanol | Thiol and alkene fragments | 0.12 |
-
Significance : Photodegradation studies are vital for stability assessments.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide typically involves the reaction of thiazole derivatives with various amines and thiols. The characterization of this compound can be performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
For instance, the presence of characteristic peaks in the IR spectrum can confirm the thiazole and amide functionalities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. For example:
- Mechanism of Action : These compounds may inhibit cell proliferation by inducing apoptosis in cancer cells. They can also interfere with specific signaling pathways that are crucial for tumor growth.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. The thiazole ring is known for enhancing the compound's ability to penetrate bacterial membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole or triazole rings can significantly affect potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Increased antibacterial activity |
| Alteration of phenethyl group | Enhanced anticancer efficacy |
Case Studies
Several case studies have documented the effectiveness of N-phenethyl derivatives in preclinical models:
- Study A : Investigated the compound's effects on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.
- Study B : Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition rates comparable to standard antibiotics.
Mechanism of Action
The mechanism by which N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide exerts its effects is largely dependent on its interaction with biological macromolecules. The thiazole and triazole rings can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, potentially inhibiting enzyme activity or altering gene expression. The phenethyl group may enhance membrane permeability, facilitating cellular uptake.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolotriazole Analogues
Key Observations :
- p-Tolyl vs.
- Amine Side Chain: The phenethyl group in the target compound differs from morpholine/thiomorpholine (Compounds 15, 16) or piperazine (Compound 26) moieties, which are known to influence solubility and hydrogen-bonding interactions .
Antimicrobial and Antitubercular Efficacy :
- The target compound’s p-tolyl group may confer selective inhibition of FabI, analogous to other thiazolotriazoles showing MIC values <10 µg/mL against Mycobacterium tuberculosis . However, analogues like Compound 26 (4-methoxyphenyl) and Compound 30 (4-trifluoromethylphenyl) exhibited lower antitubercular activity compared to reference drug H127, suggesting substituent-dependent target engagement .
- Morpholine-containing derivatives (e.g., Compound 15) demonstrated broad-spectrum antimicrobial activity, with MICs of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Molecular Docking Insights :
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity: Thiomorpholine (Compound 16) and thiomorpholinophenyl (Compound 21) groups introduce sulfur atoms, which may reduce metabolic stability compared to the target compound’s phenethyl chain .
Biological Activity
N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide is a novel compound derived from thiazole and triazole frameworks, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.
Chemical Structure
The compound can be represented as follows:
This structure includes a thiazole ring connected to a triazole moiety via a sulfur atom, which is significant for its biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of compounds similar to this compound. For instance:
- In vitro Studies : Compounds containing thiazole and triazole rings have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, a related thiazolo[4,5-b]pyridine derivative exhibited an MIC of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Candida albicans | 0.50 |
Anticancer Activity
The anticancer properties of similar compounds have also been documented. For example:
- Cell Line Studies : The antiproliferative effects of synthesized derivatives were evaluated against breast, colon, and lung cancer cell lines. The highest activity was noted for compounds that included the triazole structure .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Triazole derivative A | Breast | 15 |
| Triazole derivative B | Colon | 20 |
| Triazole derivative C | Lung | 25 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been explored in various contexts:
- Inhibition of Pro-inflammatory Cytokines : Some thiazole-containing compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential application in treating inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Binding Interactions : Molecular docking studies indicate that these compounds can form strong interactions with target proteins such as DNA gyrase and MurD, which are crucial for bacterial survival .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of thiazole derivatives against clinical strains of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of triazole derivatives in various cancer cell lines. The results demonstrated that specific structural modifications enhanced cytotoxicity against leukemia and melanoma cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
